molecular formula C7H17N3 B14146792 1-Methyl-4-(propan-2-yl)-1,2,4-triazinane CAS No. 88967-26-4

1-Methyl-4-(propan-2-yl)-1,2,4-triazinane

Cat. No.: B14146792
CAS No.: 88967-26-4
M. Wt: 143.23 g/mol
InChI Key: SBAWZCOQXJPTSF-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-yl)-1,2,4-triazinane is a heterocyclic organic compound that contains a triazinane ring substituted with a methyl group at the 1-position and an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(propan-2-yl)-1,2,4-triazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1,2,4-triazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of automated systems ensures consistent quality and yield. The product is then isolated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(propan-2-yl)-1,2,4-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and alkylation reactions can introduce new substituents on the triazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation may involve alkyl halides.

Major Products Formed

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and alkylated triazinane compounds.

Scientific Research Applications

1-Methyl-4-(propan-2-yl)-1,2,4-triazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propan-2-yl)-1,2,4-triazinane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but different chemical properties.

    Gamma-terpinene: Another monoterpene with a similar carbon skeleton but different functional groups.

Properties

CAS No.

88967-26-4

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1-methyl-4-propan-2-yl-1,2,4-triazinane

InChI

InChI=1S/C7H17N3/c1-7(2)10-5-4-9(3)8-6-10/h7-8H,4-6H2,1-3H3

InChI Key

SBAWZCOQXJPTSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(NC1)C

Origin of Product

United States

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